molecular formula C16H15N5O3 B11482836 2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-pyrrol-1-yl)benzyl]acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11482836
M. Wt: 325.32 g/mol
InChI Key: MJTGNVAHNNZWJB-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[2-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound featuring both pyrazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[2-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of pyrazole to introduce the nitro group. Subsequent steps involve the formation of the acetamide linkage and the incorporation of the pyrrole moiety. Common reagents used in these reactions include nitric acid, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[2-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[2-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[2-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyrrole moieties can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[2-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is unique due to its combination of pyrazole and pyrrole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[(2-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C16H15N5O3/c22-16(12-20-11-14(10-18-20)21(23)24)17-9-13-5-1-2-6-15(13)19-7-3-4-8-19/h1-8,10-11H,9,12H2,(H,17,22)

InChI Key

MJTGNVAHNNZWJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-])N3C=CC=C3

Origin of Product

United States

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